molecular formula C13H15BrO3 B11828735 Isopropyl 4-(4-bromophenyl)-4-oxobutanoate

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate

Cat. No.: B11828735
M. Wt: 299.16 g/mol
InChI Key: LWPBQEOAFIAOMO-UHFFFAOYSA-N
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Description

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-bromophenyl)-4-oxobutanoic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 4-(4-bromophenyl)-4-oxobutanoic acid.

    Reduction: Formation of isopropyl 4-(4-bromophenyl)-4-hydroxybutanoate.

    Substitution: Formation of derivatives with substituted bromophenyl groups.

Scientific Research Applications

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity

Biological Activity

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a bromophenyl group attached to a butanoate backbone. Its molecular formula is C12H12BrO3C_{12}H_{12}BrO_3, and it features both a carbonyl group and an ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and biochemical pathways. It can function as both an inhibitor and activator of various enzymes, influencing metabolic processes within cells. The exact molecular targets vary depending on the biological context but may include key enzymes involved in cancer progression and microbial resistance .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that its derivatives can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma). The mechanism involves the disruption of tubulin polymerization, which is critical for cell division . The structure-activity relationship (SAR) studies suggest that the presence of the bromophenyl group enhances its cytotoxic effects compared to non-substituted analogs .

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the effectiveness of this compound against multiple cancer cell lines. The compound exhibited an IC50 value of approximately 0.69 µM against U2OS cells, indicating potent anticancer activity .
  • Antimicrobial Testing :
    • In a comparative analysis with standard antibiotics, this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/Activity LevelReference
AntimicrobialStaphylococcus aureusSignificant Inhibition
AntimicrobialEscherichia coliSignificant Inhibition
AnticancerHeLaIC50 = 0.70 µM
AnticancerU2OSIC50 = 0.69 µM

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Drug Development : Further exploration into its pharmacokinetics and bioavailability could pave the way for new therapeutic agents.
  • Mechanistic Studies : Detailed investigations into its interactions at the molecular level will enhance understanding of its mode of action.
  • Combination Therapies : Assessing its efficacy in combination with existing treatments could improve outcomes in resistant infections or cancers.

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

propan-2-yl 4-(4-bromophenyl)-4-oxobutanoate

InChI

InChI=1S/C13H15BrO3/c1-9(2)17-13(16)8-7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

LWPBQEOAFIAOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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